2-Amino-5-bromo-4-methoxybenzonitrile
Overview
Description
2-Amino-5-bromo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of amino, bromo, methoxy, and nitrile functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 2-Amino-5-bromo-4-methoxybenzonitrile typically involves multiple steps, including bromination, nitration, and amination reactions. One common synthetic route starts with the bromination of 4-methoxybenzonitrile, followed by nitration to introduce the amino group . The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Amino-5-bromo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions, such as in the presence of palladium catalysts.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using boron reagents and palladium catalysts.
Common reagents used in these reactions include bromine, nitric acid, palladium catalysts, and boron reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-bromo-4-methoxybenzonitrile is widely used in scientific research due to its versatile functional groups. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methoxybenzonitrile involves its interaction with various molecular targets and pathways. The amino and bromo groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules and pathways . The methoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-Amino-5-bromo-4-methoxybenzonitrile can be compared with similar compounds such as:
2-Amino-5-iodo-4-methoxybenzonitrile: Similar structure but with an iodine atom instead of bromine.
2-Amino-5-methoxybenzonitrile: Lacks the bromo group, affecting its reactivity and applications.
2-Amino-4-bromo-5-fluorobenzonitrile: Contains a fluorine atom, which can alter its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQXNXCXICOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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